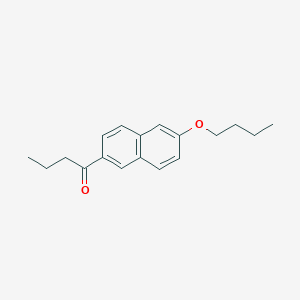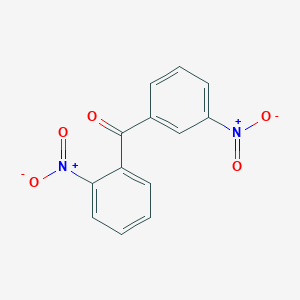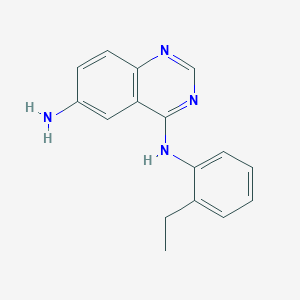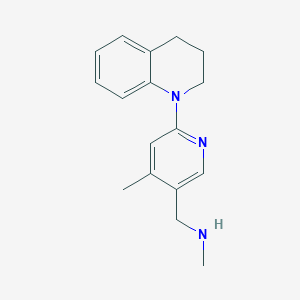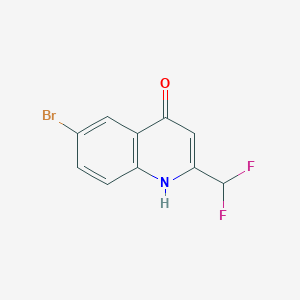
N,N-Bis(trimethylsilyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(trimethylsilyl)benzamide is a chemical compound characterized by the presence of two trimethylsilyl groups attached to a benzamide core. This compound is notable for its unique structural features and its utility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Bis(trimethylsilyl)benzamide can be synthesized through a solvent-controlled amidation of acid chlorides at room temperature. This method involves the use of an alkali-metal silyl-amide reagent, such as lithium hexamethyldisilazide (LiHMDS), which serves as a nitrogen source. The reaction proceeds through sequential silyl amidation of aroyl chlorides and nitrogen–silicon bond cleavage in a one-pot method, resulting in the formation of this compound in a very short reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of scalable and efficient synthetic routes, such as the aforementioned solvent-controlled amidation. The use of ultrasonic irradiation and green catalysts, such as Lewis acidic ionic liquids immobilized on diatomite earth, can also be employed to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(trimethylsilyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic acyl substitution reactions, where nucleophiles such as organolithium and organomagnesium reagents attack the carbonyl group.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Lithium Diisopropylamide (LDA): Used in direct alkylation reactions with methyl sulfides under transition metal-free conditions.
Organolithium and Organomagnesium Reagents: Employed in nucleophilic acyl substitution reactions.
Major Products Formed
The major products formed from these reactions include α-sulfenylated ketones and other substituted benzamides, depending on the specific reagents and conditions used .
Scientific Research Applications
N,N-Bis(trimethylsilyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions, particularly in the formation of amides and imides.
Biology and Medicine: While specific biological applications are less documented, benzamide derivatives are known to exhibit biological activities, including antiplatelet and antimicrobial properties.
Industry: Employed in the synthesis of pharmaceuticals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of N,N-Bis(trimethylsilyl)benzamide involves its role as a nucleophile in acyl substitution reactions. The trimethylsilyl groups enhance the nucleophilicity of the nitrogen atom, facilitating the attack on electrophilic carbonyl groups. This results in the formation of various substituted benzamides and other products .
Comparison with Similar Compounds
Similar Compounds
N,N-Dialkyl Benzamides: These compounds share a similar benzamide core but differ in the nature of the substituents on the nitrogen atom.
N-(Pyrimidin-2-yl)alkyl/arylamide Derivatives: These compounds are structurally similar but contain pyrimidinyl groups instead of trimethylsilyl groups.
Uniqueness
N,N-Bis(trimethylsilyl)benzamide is unique due to the presence of trimethylsilyl groups, which enhance its reactivity and utility in various chemical reactions. This makes it a valuable reagent in organic synthesis and other applications .
Properties
CAS No. |
38850-27-0 |
|---|---|
Molecular Formula |
C13H23NOSi2 |
Molecular Weight |
265.50 g/mol |
IUPAC Name |
N,N-bis(trimethylsilyl)benzamide |
InChI |
InChI=1S/C13H23NOSi2/c1-16(2,3)14(17(4,5)6)13(15)12-10-8-7-9-11-12/h7-11H,1-6H3 |
InChI Key |
NZNWPMAKBWHOGU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N(C(=O)C1=CC=CC=C1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


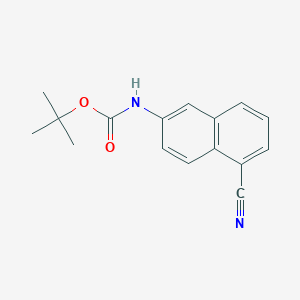
![N-((Tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine](/img/structure/B11851973.png)





